molecular formula C14H17N3O4 B11794113 Methyl 2-(3-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate

Methyl 2-(3-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B11794113
M. Wt: 291.30 g/mol
InChI Key: ZWJBDMBQUOJRBE-UHFFFAOYSA-N
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Description

Methyl 2-(3-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the triazole ring. The final step involves esterification with methanol to produce the desired compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the methoxy or ethoxy groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Methyl 2-(3-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial or antifungal agent.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 2-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate
  • Ethyl 2-(3-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate
  • Methyl 2-(3-(3-ethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate

Comparison: Methyl 2-(3-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.

Properties

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

methyl 2-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-triazol-1-yl]acetate

InChI

InChI=1S/C14H17N3O4/c1-4-21-12-7-10(5-6-11(12)19-2)14-15-9-17(16-14)8-13(18)20-3/h5-7,9H,4,8H2,1-3H3

InChI Key

ZWJBDMBQUOJRBE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NN(C=N2)CC(=O)OC)OC

Origin of Product

United States

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